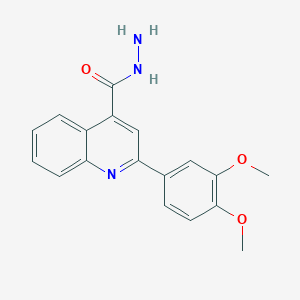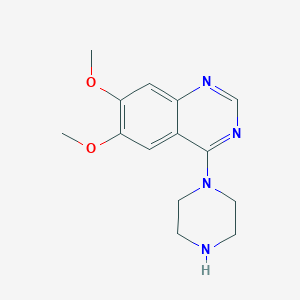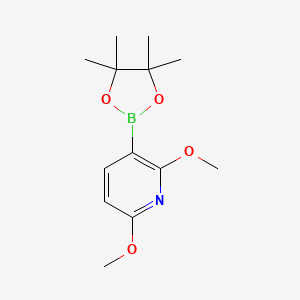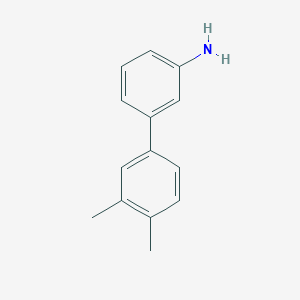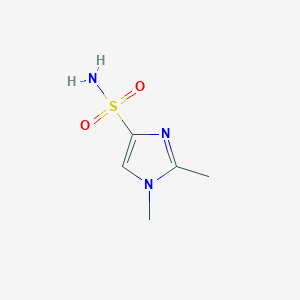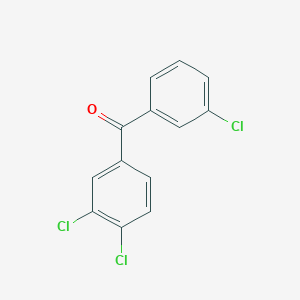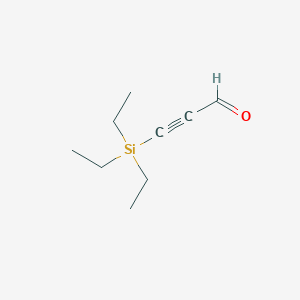![molecular formula C14H18N2O5S B1302824 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid CAS No. 393795-65-8](/img/structure/B1302824.png)
4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a semi-organometallic nonlinear optical crystal with a sulfonyl group and a 4-oxobutanoic acid moiety, which shares some structural similarities with the compound . The second paper discusses the transformation of a related oxazolone compound into a benzoylamino-oxobutanoate, which also contains an oxobutanoic acid core . The third paper details the synthesis and structural analysis of a compound with an amino-oxobutanoic acid structure, which is relevant to the understanding of the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves various organic synthesis techniques. For example, the semi-organometallic crystal mentioned in the first paper was synthesized using a slow evaporation solution growth technique, which could be a relevant method for the crystallization of similar compounds . The second paper outlines a multi-step synthesis starting from hippuric acid, involving dimethylacetamide and phosphorus oxychloride, followed by hydrolysis, which could provide insights into potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which confirmed the monoclinic crystalline system and non-centrosymmetric space group for the semi-organometallic crystal . The third paper also used X-ray diffraction to determine the geometrical parameters of the synthesized compound, which were in agreement with computed values from density functional theory (DFT) .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the compound , but they do provide information on the reactivity of similar compounds. For instance, the second paper describes the reaction of an oxazolone derivative with hydrazines to yield pyrazolone derivatives, indicating potential reactivity at the oxobutanoic acid moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. The semi-organometallic crystal was found to be thermally stable up to 130 °C with a melting point of 163 °C, and it exhibited nonlinear optical properties with an efficiency greater than that of standard KDP . The third paper reports on the hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of the synthesized compound, which are important properties that can be related to the electronic structure and reactivity of the compound of interest .
科学的研究の応用
Chemical Synthesis and Biological Activities
Research into N-sulfonylamino azinones, which share a structural similarity with the compound , has demonstrated significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These compounds have shown promise in the treatment of neurological disorders such as epilepsy and schizophrenia through their action as competitive AMPA receptor antagonists. This highlights the potential for 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid and related compounds in developing therapeutic agents for a variety of conditions (Elgemeie, Azzam, & Elsayed, 2019).
Bioaccumulation and Environmental Persistence
The environmental behavior and potential for bioaccumulation of perfluorinated compounds, which include structural motifs similar to those in the compound of interest, have been extensively studied. These studies suggest that compounds with perfluorinated tails have complex interactions with the environment and biota, raising concerns about their persistence and bioaccumulation potential. Such research underscores the need for careful consideration of the environmental impact of chemically related compounds (Conder et al., 2008).
Antiviral Applications
Indolylarylsulfones, structurally related to the compound , have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These findings illustrate the compound's potential utility in designing new antiviral agents, particularly for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).
Applications in Plant Biochemistry
Research into betalains, which include compounds structurally related to this compound, has shed light on their role as vacuolar pigments with significant antioxidative properties. This research provides insights into the use of such compounds in enhancing the nutritional and therapeutic value of plant-based foods and supplements (Khan & Giridhar, 2015).
特性
IUPAC Name |
4-[5-(dimethylsulfamoyl)-2,3-dihydroindol-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-15(2)22(20,21)11-3-4-12-10(9-11)7-8-16(12)13(17)5-6-14(18)19/h3-4,9H,5-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNHIJYUHUMZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375561 |
Source


|
| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393795-65-8 |
Source


|
| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)
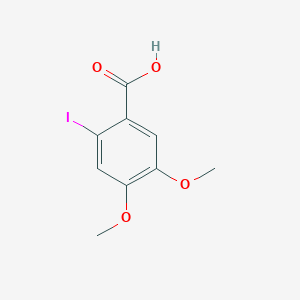
![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
